molecular formula C10H13N5O4S B5584797 N-(5-Methyl-1,3,5-triazinan-2-ylidene)-4-nitrobenzene-1-sulfonamide

N-(5-Methyl-1,3,5-triazinan-2-ylidene)-4-nitrobenzene-1-sulfonamide

Cat. No.: B5584797
M. Wt: 299.31 g/mol
InChI Key: SXZMWTFKRYJNGG-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-(5-Methyl-1,3,5-triazinan-2-ylidene)-4-nitrobenzene-1-sulfonamide typically involves a series of chemical reactions. One common method involves the Mannich reaction, where nitroguanidine, formaldehyde, and primary amines react in a protic solvent . This one-pot method is efficient and widely used in industrial settings.

Chemical Reactions Analysis

N-(5-Methyl-1,3,5-triazinan-2-ylidene)-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(5-Methyl-1,3,5-triazinan-2-ylidene)-4-nitrobenzene-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical compound.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of N-(5-Methyl-1,3,5-triazinan-2-ylidene)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The triazinan ring and nitrobenzene sulfonamide group play crucial roles in its activity. These groups can interact with enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

N-(5-Methyl-1,3,5-triazinan-2-ylidene)-4-nitrobenzene-1-sulfonamide can be compared with similar compounds such as N-{4-[(5-methyl-1,3,5-triazinan-2-ylidene)sulfamoyl]phenyl}acetamide . While both compounds share a triazinan ring, the presence of different functional groups gives them unique properties and applications.

Similar compounds include:

These comparisons highlight the uniqueness of this compound in terms of its structure and applications.

Properties

IUPAC Name

N-(3-methyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4S/c1-14-6-11-10(12-7-14)13-20(18,19)9-4-2-8(3-5-9)15(16)17/h2-5H,6-7H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZMWTFKRYJNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CNC(=NC1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827868
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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